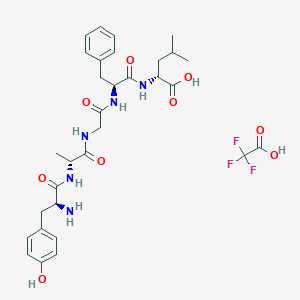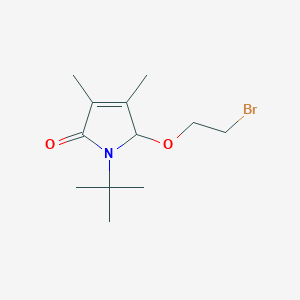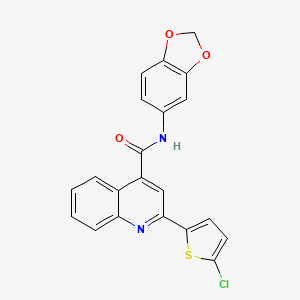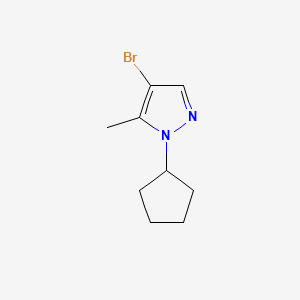
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate is a synthetic peptide that mimics the structure and function of natural enkephalins. Enkephalins are endogenous opioid peptides that play a crucial role in regulating pain and emotion in the body. This compound is specifically designed to interact with delta-opioid receptors, providing potential therapeutic benefits in pain management and neuroprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS processes are employed to increase yield and purity. Advanced purification techniques, including preparative HPLC, are used to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, affecting its activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Oxidized peptide variants.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and emotional responses.
Industry: Utilized in the development of new therapeutic agents targeting opioid receptors.
Mechanism of Action
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate exerts its effects by binding to delta-opioid receptors in the nervous system. This interaction activates intracellular signaling pathways that modulate pain perception and emotional responses. Key molecular targets include:
Delta-Opioid Receptors: Primary binding site for the compound.
Intracellular Signaling Pathways: Involvement of pathways such as AMPK/SIRT1/p38, which regulate cellular responses to the compound.
Comparison with Similar Compounds
Similar Compounds
(D-Ala2,D-Leu5)-Enkephalinamide: Another synthetic peptide with similar structure and function.
UFP-512: A selective delta-opioid receptor agonist with distinct pharmacological properties.
Uniqueness
(D-Ala2,D-Leu5)-Enkephalin Trifluoroacetate is unique due to its specific amino acid sequence and trifluoroacetate salt form, which may enhance its stability and solubility compared to other analogs .
Properties
Molecular Formula |
C31H40F3N5O9 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)/t18-,22+,23+,24-;/m1./s1 |
InChI Key |
HUSIGOZNABTMKR-IIKZURRYSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)
![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![2-{2-[2-(biphenyl-4-yl)-2-oxoethoxy]phenyl}hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12465288.png)

![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B12465300.png)


![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)
![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)

![2-(3-Methoxypropyl)-N-{3-[(2-methylphenyl)carbamoyl]phenyl}-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12465344.png)
![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B12465352.png)
